
Hydrazinecarbothioamide, 1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 1-(phenylmethyl)- is an organic compound with the molecular formula C8H10N4S It is a derivative of hydrazinecarbothioamide, where a phenylmethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 1-(phenylmethyl)- can be synthesized through the reaction of hydrazinecarbothioamide with benzyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for hydrazinecarbothioamide, 1-(phenylmethyl)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylmethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of hydrazinecarbothioamide, 1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 1-(phenylmethyl)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide: The parent compound without the phenylmethyl group.
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: A derivative with a different substitution pattern on the nitrogen atom.
1,2,4-Triazole-3-thione derivatives: Compounds synthesized from hydrazinecarbothioamide with additional functional groups.
The uniqueness of hydrazinecarbothioamide, 1-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
21198-19-6 |
|---|---|
Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-amino-1-benzylthiourea |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11(10)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H2,9,12) |
InChI Key |
SXPGAWMIYWSBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
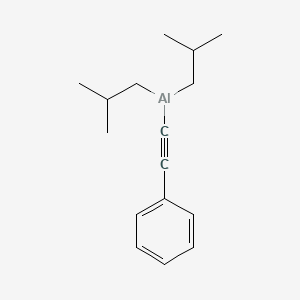
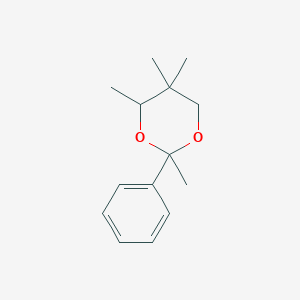
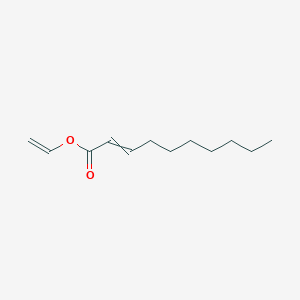
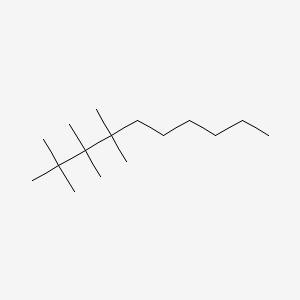
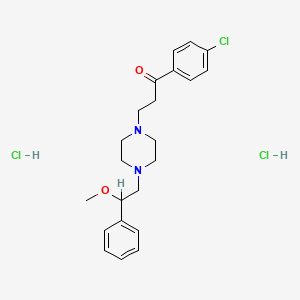
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)
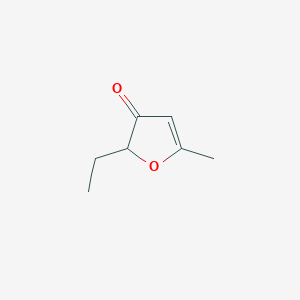


![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
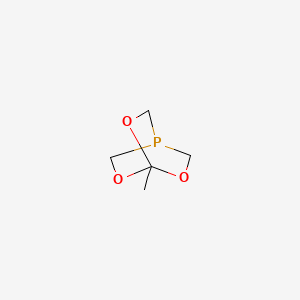
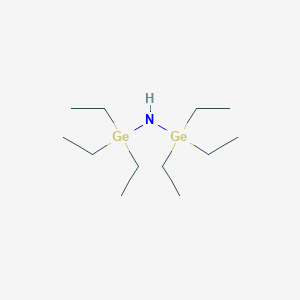
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
